Luzindole

Description

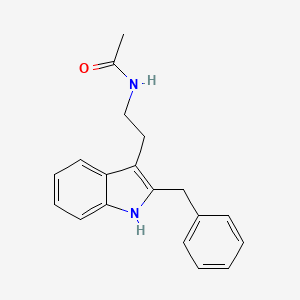

melatonin receptor antagonist; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(2-benzyl-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-14(22)20-12-11-17-16-9-5-6-10-18(16)21-19(17)13-15-7-3-2-4-8-15/h2-10,21H,11-13H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVXBPKOIZGVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151969 | |

| Record name | Luzindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117946-91-5 | |

| Record name | Luzindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117946-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luzindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117946915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luzindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUZINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B31Y10A9UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: Luzindole's Mechanism of Action on MT2 Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Luzindole (N-acetyl-2-benzyltryptamine) is a well-established competitive antagonist of melatonin receptors, demonstrating a notable preference for the MT2 subtype over the MT1 subtype. Its primary mechanism of action at the MT2 receptor involves competitive binding, thereby blocking the canonical Gαi-protein-coupled signaling cascade initiated by the endogenous agonist, melatonin. This action prevents the inhibition of adenylyl cyclase, leading to a restoration of intracellular cyclic AMP (cAMP) levels that would otherwise be suppressed by agonist activity. This technical guide provides a detailed examination of this compound's binding kinetics, functional antagonism, and its impact on downstream cellular signaling. Furthermore, it outlines the detailed experimental protocols used to characterize this interaction, providing a comprehensive resource for researchers in the field.

Introduction to Melatonin Receptors and this compound

The physiological effects of melatonin are mediated primarily through two high-affinity G-protein coupled receptors (GPCRs), MT1 (Mel1a) and MT2 (Mel1b).[1][2] These receptors are implicated in a wide array of biological processes, including the regulation of circadian rhythms, sleep, mood, and immune function.[2] The MT2 receptor, in particular, is a key therapeutic target for sleep and mood disorders.[2]

This compound was one of the first well-characterized melatonin receptor antagonists and remains a critical pharmacological tool for differentiating the functions of MT1 and MT2 receptors.[3] It is classified as a competitive antagonist, meaning it binds to the same site as melatonin but does not activate the receptor, instead blocking the agonist from binding. Understanding its precise mechanism of action is crucial for interpreting experimental data and for the rational design of novel, more selective MT2 receptor modulators.

This compound's Binding Affinity and Selectivity

This compound's antagonist profile is defined by its binding affinity (Ki), which quantifies its ability to bind to the MT1 and MT2 receptors. Multiple studies using radioligand binding assays have consistently shown that this compound has a higher affinity for the human MT2 receptor compared to the MT1 receptor. This selectivity, while not absolute, is a key feature of its pharmacological profile.

Quantitative binding data from various sources are summarized below. The variation in reported Ki values can be attributed to differences in experimental conditions, such as the specific cell line, radioligand, and assay buffer used.

Table 1: Binding Affinity (Ki) of this compound at Human Melatonin Receptors

| Source | Receptor Subtype | Ki (nM) | Selectivity (MT1 Ki / MT2 Ki) |

| TargetMol / MedChemExpress | MT1 (Mel1a) | 158 | ~15.5x |

| MT2 (Mel1b) | 10.2 | ||

| Selleck Chemicals | MT1 | 179 | ~24.5x |

| MT2 | 7.3 | ||

| Abcam | MT1 (MEL-1A) | 603 | ~13.4x |

| MT2 (MEL-1B) | 45 | ||

| Browning et al. (2000) | MT1 | - | 11x |

| MT2 | - |

Functional Antagonism of MT2 Receptor Signaling

Functional assays confirm this compound's role as a competitive antagonist. These experiments measure the ability of this compound to inhibit the biological response triggered by a melatonin receptor agonist. The primary functional consequence of MT2 receptor activation by melatonin is the inhibition of forskolin-stimulated cAMP production. This compound dose-dependently reverses this inhibition.

Key quantitative measures of its functional antagonism, including the half-maximal inhibitory concentration (IC50), antagonist dissociation constant (KB), and pA2 (a logarithmic measure of antagonist potency), are presented below.

Table 2: Functional Antagonist Potency of this compound

| Parameter | Receptor/System | Value | Source |

| IC50 | Melatonin Receptors | 1 µM | Abcam |

| IC50 | Melatonin-induced pigment aggregation | 2.1 µM | Abcam |

| KB | Presynaptic melatonin receptors (rabbit retina) | 20 nM | Dubocovich (1988) |

| pA2 | Human MT2 Receptors (cAMP assay) | 7.64 | Browning et al. (2000) |

| pA2 | Human MT1 Receptors (cAMP assay) | 5.75 | Browning et al. (2000) |

The higher pA2 value at MT2 receptors (7.64) compared to MT1 receptors (5.75) in the same functional assay further substantiates its selectivity for MT2.

Core Mechanism of Action: Modulation of Downstream Signaling Pathways

Canonical Gαi-Mediated cAMP Pathway Inhibition

The MT2 receptor is a canonical member of the Gi/o family of GPCRs. The binding of an agonist like melatonin triggers a conformational change in the receptor, leading to the activation of its associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels. As a competitive antagonist, this compound binds to the MT2 receptor but does not induce this conformational change. It occupies the binding site, preventing melatonin from activating the receptor and thereby blocking the entire downstream signaling cascade.

References

The Selective Melatonin Receptor Antagonist Luzindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzindole (N-acetyl-2-benzyltryptamine) is a selective antagonist of the melatonin receptor subtype 2 (MT2), demonstrating a significantly higher affinity for MT2 over the MT1 receptor. This selectivity has positioned this compound as a critical pharmacological tool for elucidating the distinct physiological roles of the MT2 receptor. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, key experimental protocols for its characterization, and the signaling pathways it modulates. The information is intended to support researchers and drug development professionals in the exploration of MT2 receptor antagonism for various therapeutic applications.

Introduction

Melatonin, a neurohormone primarily synthesized in the pineal gland, orchestrates a myriad of physiological processes through its interaction with two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2. While both receptors are implicated in the regulation of circadian rhythms, sleep, and mood, their distinct tissue distribution and downstream signaling cascades suggest non-overlapping functions. The development of selective antagonists has been paramount in dissecting the specific contributions of each receptor subtype. This compound has emerged as a cornerstone in this endeavor, exhibiting a notable preference for the MT2 receptor. Its use in preclinical models has shed light on the role of MT2 in autoimmune diseases, mood disorders, and inflammatory processes. This document serves as a comprehensive resource on this compound, summarizing its quantitative pharmacological data, providing detailed experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at melatonin receptors, with a pronounced selectivity for the MT2 subtype. The quantitative data for this compound's binding affinity and functional activity are summarized in the tables below.

Receptor Binding Affinities

The binding affinity of this compound for human melatonin receptors is typically determined through competitive radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin, from the MT1 and MT2 receptors.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Human MT1 | 2-[¹²⁵I]-iodomelatonin | Recombinant, expressed in NIH 3T3 cells | 179 | [1] |

| Human MT2 | 2-[¹²⁵I]-iodomelatonin | Recombinant, expressed in NIH 3T3 cells | 7.3 | [1] |

Table 1: Binding Affinity (Ki) of this compound for Human Melatonin Receptors.

In Vivo Efficacy: Experimental Autoimmune Encephalomyelitis (EAE)

This compound has been shown to suppress the development of Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis. This effect highlights the potential immunomodulatory role of MT2 receptor antagonism.

| Animal Model | This compound Dose | Administration Route | Outcome | Reference |

| (SJL/J x PL/J)F1 Mice | 30 mg/kg | Intraperitoneal (i.p.) | Prevention of EAE development | [2] |

Table 2: In Vivo Efficacy of this compound in the EAE Mouse Model.

In Vivo Efficacy: Forced Swim Test (FST)

The antidepressant-like activity of this compound has been demonstrated in the forced swim test (FST) in mice. This effect is mediated through the blockade of MT2 receptors.

| Animal Model | This compound Dose | Administration Route | Outcome | Reference |

| C3H/HeN Wild Type Mice | 30 mg/kg | Intraperitoneal (i.p.) | Significant decrease in immobility time | [3] |

| MT1 Knockout Mice | 30 mg/kg | Intraperitoneal (i.p.) | Significant decrease in immobility time | [3] |

| MT2 Knockout Mice | 30 mg/kg | Intraperitoneal (i.p.) | No significant change in immobility time |

Table 3: Antidepressant-like Effects of this compound in the Mouse Forced Swim Test.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

Competitive Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of this compound for melatonin receptors using a competitive radioligand binding assay with 2-[¹²⁵I]-iodomelatonin.

Materials:

-

Membrane preparations from cells stably expressing human MT1 or MT2 receptors.

-

2-[¹²⁵I]-iodomelatonin (specific activity ~2200 Ci/mmol).

-

This compound.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 1 µM melatonin.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 1 µM melatonin (for non-specific binding) or this compound dilution.

-

50 µL of 2-[¹²⁵I]-iodomelatonin (final concentration ~100 pM).

-

100 µL of membrane preparation (5-20 µg of protein).

-

-

Incubate the plate at 37°C for 60-120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate under vacuum.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plates.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in mice and the administration of this compound to assess its therapeutic potential.

Materials:

-

Female (SJL/J x PL/J)F1 mice, 8-12 weeks old.

-

Myelin oligodendrocyte glycoprotein 35-55 (MOG₃₅₋₅₅) peptide.

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

-

Pertussis toxin (PTX).

-

This compound (30 mg/kg).

-

Vehicle (e.g., 0.5% carboxymethylcellulose).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Immunization (Day 0):

-

Emulsify MOG₃₅₋₅₅ in CFA at a final concentration of 1 mg/mL.

-

Inject 100 µL of the emulsion subcutaneously into the flank of each mouse.

-

Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).

-

-

PTX Boost (Day 2):

-

Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.

-

-

This compound Treatment:

-

Administer this compound (30 mg/kg, i.p.) or vehicle daily, starting from day 0 and continuing for the desired treatment period (e.g., 21 days).

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Hind limb paralysis.

-

4: Hind and forelimb paralysis.

-

5: Moribund or dead.

-

-

-

Data Analysis:

-

Compare the mean clinical scores and disease incidence between the this compound-treated and vehicle-treated groups.

-

Forced Swim Test (FST)

This protocol details the FST procedure in mice to evaluate the antidepressant-like effects of this compound.

Materials:

-

Male C3H/HeN mice (or other appropriate strain), 8-12 weeks old.

-

This compound (30 mg/kg).

-

Vehicle (e.g., saline with 0.1% Tween 80).

-

Cylindrical glass beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording equipment.

Procedure:

-

Acclimation:

-

Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

-

Drug Administration:

-

Administer this compound (30 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

-

Forced Swim Test:

-

Gently place each mouse individually into a beaker of water.

-

The test duration is 6 minutes.

-

Record the entire session using a video camera.

-

-

Behavioral Scoring:

-

Score the last 4 minutes of the 6-minute session.

-

Measure the total time the mouse remains immobile. Immobility is defined as the absence of active, escape-oriented behaviors, with only minimal movements necessary to keep the head above water.

-

-

Data Analysis:

-

Compare the mean immobility time between the this compound-treated and vehicle-treated groups.

-

Signaling Pathways Modulated by this compound

This compound exerts its effects primarily by antagonizing the MT2 receptor. The binding of melatonin to MT2 typically initiates a cascade of intracellular signaling events. By blocking this interaction, this compound alters these downstream pathways.

G Protein-Mediated Signaling

The MT2 receptor is predominantly coupled to inhibitory G proteins of the Gi/o family. Activation of MT2 by melatonin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by acting as an antagonist, prevents this Gi-mediated inhibition, thereby maintaining or increasing cAMP levels that would otherwise be suppressed by melatonin.

β-Arrestin Recruitment

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestins. This process desensitizes G protein signaling and can initiate G protein-independent signaling cascades. Some studies suggest that this compound may act as a partial agonist for β-arrestin recruitment at the MT2 receptor, a phenomenon known as biased agonism. This suggests that while this compound blocks G protein-mediated signaling, it may still promote certain β-arrestin-dependent pathways.

Conclusion

This compound is an invaluable tool for the pharmacological dissection of melatonin receptor function, owing to its selectivity for the MT2 subtype. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of MT2 receptor antagonism. Further exploration of this compound's effects on various signaling pathways and in diverse disease models will undoubtedly continue to expand our understanding of the multifaceted roles of melatonin and its receptors in health and disease.

References

Luzindole's Binding Affinity for MT1 vs. MT2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzindole (N-acetyl-2-benzyltryptamine) is a widely utilized pharmacological tool in the study of melatonin receptor signaling. It functions as a competitive antagonist at both MT1 and MT2 melatonin receptor subtypes. However, a significant body of evidence demonstrates that this compound exhibits a marked preferential binding affinity for the MT2 receptor over the MT1 receptor. This guide provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies used to determine these affinities, and the underlying signaling pathways of the MT1 and MT2 receptors.

Quantitative Binding Affinity of this compound

This compound's selectivity for the MT2 receptor is evident from various binding and functional assay studies. The binding affinity is typically expressed in terms of the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Table 1: this compound Binding Affinity (Ki) for MT1 and MT2 Receptors

| Receptor Subtype | Ki (nM) | Species/Cell Line | Radioligand | Reference |

| MT1 (Mel1a) | 158 | Recombinant | 2-[¹²⁵I]-iodomelatonin | [1] |

| MT2 (Mel1b) | 10.2 | Recombinant | 2-[¹²⁵I]-iodomelatonin | [1] |

| MT1 (Mel1a) | 179 | Recombinant | Not Specified | [1] |

| MT2 (Mel1b) | 7.3 | Recombinant | Not Specified | [1] |

| MT1 (MEL-1A) | 603 | Recombinant | Not Specified | [2] |

| MT2 (MEL-1B) | 45 | Recombinant | Not Specified |

Summary of Ki Data: The collected data consistently demonstrate that this compound has a significantly lower Ki value for the MT2 receptor compared to the MT1 receptor, indicating a higher binding affinity for MT2. The selectivity ratio (Ki MT1 / Ki MT2) ranges from approximately 11-fold to over 25-fold.

Table 2: this compound Functional Antagonism (pA2) at MT1 and MT2 Receptors

| Receptor Subtype | pA2 | Cell Line | Functional Assay | Reference |

| mt₁ | 5.75 ± 0.10 | CHO-mt₁ | Forskolin-stimulated cAMP accumulation | |

| MT₂ | 7.64 ± 0.11 | CHO-MT₂ | Forskolin-stimulated cAMP accumulation |

Summary of pA2 Data: Functional assays corroborate the binding data, showing that this compound is a much more potent antagonist at the MT2 receptor. A higher pA2 value indicates greater antagonist potency. The difference in pA2 values of nearly two log units signifies an approximately 80-fold higher functional affinity of this compound for the MT2 receptor in this particular study.

Experimental Protocols

The determination of this compound's binding affinity and functional antagonism involves specific and rigorous experimental methodologies. The following sections detail the typical protocols employed in these studies.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a receptor. These assays measure the displacement of a radiolabeled ligand by an unlabeled competitor (in this case, this compound).

Objective: To determine the inhibition constant (Ki) of this compound for MT1 and MT2 receptors.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing recombinant human MT1 or MT2 receptors.

-

Radioligand: 2-[¹²⁵I]-iodomelatonin or [³H]-melatonin, high-affinity radioligands for melatonin receptors.

-

Unlabeled Ligand: this compound at various concentrations.

-

Binding Buffer: Typically a Tris-HCl based buffer with additives to minimize non-specific binding.

-

Filtration Apparatus: To separate bound from free radioligand.

Procedure:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the binding buffer.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental workflow for a competitive radioligand binding assay.

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the biological response resulting from receptor activation or inhibition. For G-protein coupled receptors like MT1 and MT2, which are primarily coupled to Gi proteins, a common functional assay measures the inhibition of adenylyl cyclase activity, and consequently, the reduction in cyclic AMP (cAMP) levels.

Objective: To determine the pA2 value of this compound as a functional antagonist at MT1 and MT2 receptors.

Materials:

-

Cell Line: CHO cells stably expressing recombinant human MT1 or MT2 receptors.

-

Agonist: Melatonin.

-

Antagonist: this compound.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Phosphodiesterase Inhibitor: Isobutylmethylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: For the quantification of intracellular cAMP levels.

Procedure:

-

Cell Culture: Cells are cultured to confluence in appropriate media.

-

Assay Setup: The assay is performed in 96-well plates. Cells are pre-incubated with a phosphodiesterase inhibitor (IBMX).

-

Antagonist Addition: Various concentrations of this compound are added to the cells.

-

Agonist Addition: A range of concentrations of melatonin are then added.

-

Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Incubation: The cells are incubated for a specific period to allow for the modulation of cAMP production.

-

Lysis and Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Concentration-response curves for melatonin in the absence and presence of different concentrations of this compound are generated. A Schild analysis is then performed to determine the pA2 value.

Principle of competitive antagonism and Schild analysis.

MT1 and MT2 Receptor Signaling Pathways

Both MT1 and MT2 are G-protein coupled receptors (GPCRs) and share some signaling pathways, but also exhibit distinct functionalities.

MT1 Receptor Signaling

The MT1 receptor primarily couples to Gi/o proteins. Activation of MT1 by an agonist like melatonin leads to:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This in turn reduces the activity of protein kinase A (PKA) and the phosphorylation of cAMP-responsive element-binding protein (CREB).

-

Modulation of Ion Channels: The Gβγ subunits can directly modulate the activity of ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

-

Activation of Other Pathways: MT1 has also been shown to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. It can also activate the MAPK/ERK and PI3K/Akt pathways.

MT2 Receptor Signaling

Similar to MT1, the MT2 receptor also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. However, MT2 signaling has some distinct features:

-

Inhibition of Guanylyl Cyclase: MT2 activation can also lead to the inhibition of soluble guanylyl cyclase (sGC), resulting in decreased levels of cyclic GMP (cGMP).

-

Modulation of PLC: MT2 can also couple to Gq proteins, activating PLC.

-

Distinct Downstream Effects: While both receptors can influence the MAPK/ERK pathway, the specifics of their regulation can differ.

Simplified signaling pathways of MT1 and MT2 receptors.

Conclusion

The data unequivocally demonstrate that this compound is a selective antagonist for the MT2 melatonin receptor over the MT1 receptor. This selectivity, with an affinity difference of at least an order of magnitude, makes this compound an invaluable tool for dissecting the distinct physiological roles of these two receptor subtypes. The experimental protocols outlined provide a framework for the continued investigation of melatonin receptor pharmacology, which is crucial for the development of novel therapeutics targeting sleep disorders, circadian rhythm disturbances, and other neurological and psychiatric conditions.

References

A Technical Guide to Osimertinib (AZD9291): Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1] This document provides an in-depth overview of Osimertinib's chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound.[2] Its IUPAC name is N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[3][4] The drug is administered as a mesylate salt.

Table 1: Physicochemical Properties of Osimertinib

| Property | Value | Reference |

| Chemical Formula | C₂₈H₃₃N₇O₂ | |

| Molecular Weight | 499.619 g/mol | |

| CAS Number | 1421373-65-0 | |

| Appearance | Single crystalline solid | |

| Solubility in Water | 3.1 mg/mL (at 37°C) | |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) |

Mechanism of Action

Osimertinib is a potent and selective inhibitor of mutant forms of EGFR. EGFR is a crucial transmembrane glycoprotein that regulates cellular processes like growth, proliferation, and survival. In NSCLC, specific mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell division.

The core mechanism of Osimertinib involves its irreversible covalent binding to the cysteine-797 (C797) residue located within the ATP-binding site of the EGFR kinase domain. This binding is what makes it a third-generation inhibitor, as it is specifically designed to target the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR TKIs.

A key feature of Osimertinib is its high selectivity for mutant EGFR (including sensitizing mutations like exon 19 deletions and L858R, as well as the T790M resistance mutation) over wild-type EGFR. This selectivity helps to minimize off-target effects, thereby improving the therapeutic window.

By inhibiting the activation of the EGFR, Osimertinib effectively blocks critical downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are central to the regulation of cell proliferation and survival.

EGFR Signaling Inhibition by Osimertinib

Pharmacokinetics and In Vitro Activity

Osimertinib is metabolized primarily by CYP3A4 and CYP3A5. It has two active metabolites, AZ5104 and AZ7550, which circulate at about 10% of the parent drug's concentration.

Table 2: Pharmacokinetic Parameters of Osimertinib

| Parameter | Value | Reference |

| Bioavailability | ~70% | |

| Time to Cmax (Tmax) | ~6 hours | |

| Plasma Protein Binding | Likely high | |

| Apparent Volume of Distribution (Vd/F) | 986 L | |

| Metabolism | Hepatic (CYP3A4/5) | |

| Elimination Half-life | 48 hours | |

| Excretion | Feces (68%), Urine (14%) |

Osimertinib demonstrates potent inhibitory activity against NSCLC cell lines with EGFR mutations, while being significantly less active against wild-type EGFR lines.

Table 3: In Vitro IC₅₀ Values of Osimertinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference |

| PC-9 | Exon 19 deletion | 11 | |

| HCC827 | Exon 19 deletion | 12 | |

| H1975 | L858R/T790M | 15 | |

| A549 | Wild-Type | >10,000 | |

| H358 | Wild-Type | >10,000 |

Mechanisms of Resistance

Despite its efficacy, acquired resistance to Osimertinib can develop. These resistance mechanisms are broadly categorized as EGFR-dependent or EGFR-independent.

-

EGFR-Dependent: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR gene. This mutation alters the cysteine residue to which Osimertinib covalently binds, thereby preventing its inhibitory action.

-

EGFR-Independent: These "bypass" pathways involve the activation of alternative signaling routes that promote tumor growth, even in the presence of EGFR inhibition. The most frequently observed bypass mechanism is the amplification of the MET oncogene. Other mechanisms include amplification of HER2 and activation of the RAS-MAPK pathway.

Logical Flow of Osimertinib Resistance

Experimental Protocols

The characterization of Osimertinib's activity relies on a variety of standardized experimental methods.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Osimertinib against purified wild-type and mutant EGFR kinase domains.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type, L858R, Exon 19 deletion, T790M) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a suitable kinase buffer.

-

Compound Dilution: Osimertinib is serially diluted to create a range of concentrations.

-

Kinase Reaction: The EGFR enzyme, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by adding the Osimertinib dilutions.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: The level of substrate phosphorylation is quantified. This is often done using an antibody-based method (e.g., ELISA) or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of kinase inhibition is calculated for each Osimertinib concentration relative to a no-drug control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To measure the effect of Osimertinib on the viability of NSCLC cell lines harboring different EGFR mutations.

Methodology:

-

Cell Seeding: NSCLC cells (e.g., PC-9, H1975) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of Osimertinib.

-

Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.

-

Lysis and Luminescence Measurement: The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Analysis: The luminescent signal is read using a plate reader. The results are normalized to untreated control cells to determine the percentage of cell viability. The IC₅₀ is calculated from the resulting dose-response curve.

Workflow for Cell Viability Assay

Conclusion

Osimertinib's mechanism of action, characterized by its irreversible and selective inhibition of mutant EGFR, exemplifies the power of precision medicine in oncology. Its ability to overcome the T790M resistance mutation has provided a critical therapeutic option for patients with NSCLC. A thorough understanding of its chemical properties, pharmacokinetic profile, and the molecular basis of both its efficacy and potential resistance mechanisms is essential for ongoing research and the development of next-generation targeted therapies.

References

The Discovery and Pharmacological History of Luzindole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Luzindole (N-acetyl-2-benzyltryptamine), also known as N-0774, emerged in 1988 as the first selective antagonist for melatonin receptors, marking a pivotal moment in the study of melatoninergic systems.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound. It details the seminal experiments that established its antagonist properties, presents its binding affinity and functional potency at melatonin receptor subtypes, and describes key experimental protocols for its study. Furthermore, this guide illustrates the signaling pathways affected by this compound and the experimental workflows used to elucidate its mechanism of action, serving as a valuable resource for professionals in pharmacology and drug development.

Discovery and Historical Context

The quest for a selective melatonin antagonist was driven by the need to pharmacologically characterize the newly identified melatonin receptors and to understand the physiological roles of endogenous melatonin. In 1988, Dr. Margarita L. Dubocovich reported the discovery of this compound (N-0774) as a novel and selective melatonin receptor antagonist.[2] The initial characterization was performed using a functional bioassay based on the melatonin-induced inhibition of dopamine release from the rabbit retina, a tissue known to possess functional melatonin receptors.[2][3]

This compound's introduction to the scientific community provided a critical tool to differentiate receptor-mediated effects of melatonin from its non-receptor-mediated actions. Subsequent studies with cloned human melatonin receptors, MT1 (Mel1a) and MT2 (Mel1b), revealed that this compound possesses a higher affinity for the MT2 subtype, making it a valuable probe for dissecting the distinct physiological functions of these two receptors. Its use in various animal models has been instrumental in elucidating the role of melatonin in circadian rhythm regulation, neuroprotection, and mood disorders, where it has demonstrated antidepressant-like effects.

Synthesis of this compound

The chemical synthesis of this compound, N-acetyl-2-benzyltryptamine, has been approached through various routes. A common synthetic pathway is outlined below.

Pharmacological Profile

This compound is a competitive antagonist at both MT1 and MT2 receptors, exhibiting a notable selectivity for the MT2 subtype. This selectivity has been quantified through extensive radioligand binding and functional assays.

Binding Affinity

The binding affinity of this compound for melatonin receptors is typically determined by radioligand binding assays, where it competes with a radiolabeled ligand, such as 2-[125I]-iodomelatonin or [3H]-melatonin, for binding to the receptors. The affinity is expressed as the inhibition constant (Ki).

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Human MT1 | 2-[125I]-iodomelatonin | CHO cells | 158 | |

| Human MT2 | 2-[125I]-iodomelatonin | CHO cells | 10.2 | |

| Human MT1 | Not Specified | Not Specified | 179 | |

| Human MT2 | Not Specified | Not Specified | 7.3 | |

| MEL-1A | Not Specified | Not Specified | 603 | |

| MEL-1B | Not Specified | Not Specified | 45 |

Functional Antagonism

The functional antagonism of this compound is assessed by its ability to block the intracellular signaling pathways activated by melatonin. A common method involves measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production. The potency of the antagonist is often expressed as the pA2 value, derived from a Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Receptor Subtype | Assay | Agonist | pA2 | Reference |

| Rabbit Retina (putative ML1) | Dopamine Release | Melatonin | 7.7 | |

| Human MT1 | cAMP Inhibition | Melatonin | 5.75 | |

| Human MT2 | cAMP Inhibition | Melatonin | 7.64 |

Key Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a typical competitive binding assay to determine the affinity of this compound for melatonin receptors.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing melatonin receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., 50 pM 2-[125I]-iodomelatonin), and a range of concentrations of this compound.

-

Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the assay by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of cAMP Production

This protocol outlines a method to assess the functional antagonism of this compound by measuring its effect on melatonin-mediated inhibition of cAMP accumulation.

Methodology:

-

Cell Culture: Culture cells stably expressing either MT1 or MT2 receptors (e.g., CHO or HEK293 cells).

-

Cell Plating: Seed the cells into 96-well plates and grow to near confluency.

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 20 minutes).

-

Stimulation: Add a fixed concentration of melatonin along with a cAMP-stimulating agent, such as forskolin.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the concentration-response curves for melatonin in the absence and presence of different concentrations of this compound. Perform a Schild analysis to determine the pA2 value.

In Vivo Assay: Mouse Behavioral Despair Test (Forced Swim Test)

This protocol describes the forced swim test, a common preclinical model to evaluate the antidepressant-like effects of compounds like this compound.

Methodology:

-

Animals: Use male mice of a strain known to have robust melatonin production, such as C3H/HeN.

-

Drug Administration: Administer this compound (e.g., 10-30 mg/kg, intraperitoneally) or vehicle to the mice.

-

Acclimation: Allow a set time for the drug to take effect (e.g., 60 minutes).

-

Forced Swim Test: Place each mouse individually into a glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Observation: Record the behavior of the mice for a 6-minute period. The key measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

-

Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Signaling Pathways

Melatonin receptors are G-protein coupled receptors (GPCRs). The MT1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. MT2 receptors also couple to Gi/o, but can additionally couple to Gq, leading to the activation of phospholipase C (PLC). This compound, as a competitive antagonist, blocks these signaling cascades by preventing melatonin from binding to the receptors.

Conclusion

The discovery of this compound was a landmark in melatonin research, providing the first pharmacological tool to selectively antagonize melatonin receptors. Its preferential antagonism of the MT2 receptor has been particularly valuable in dissecting the distinct roles of the two major melatonin receptor subtypes. The experimental protocols and pharmacological data presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. As research into the therapeutic potential of modulating the melatoninergic system continues, a thorough understanding of the properties and history of foundational tools like this compound remains essential for the advancement of the field.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound (N-0774): a novel melatonin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Luzindole: A Technical Guide to its Application in Circadian Rhythm Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzindole (N-acetyl-2-benzyltryptamine) is a pivotal pharmacological tool in the field of chronobiology. As a competitive melatonin receptor antagonist with a notable preference for the MT2 subtype over the MT1 subtype, it has been instrumental in elucidating the physiological roles of melatonin in the regulation of circadian rhythms. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in circadian research, and detailed experimental protocols for its use. Quantitative data on its binding affinities and functional antagonism are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of its utility in research and drug development.

Introduction

The circadian system, an endogenous 24-hour clock, governs a myriad of physiological and behavioral processes. A key regulator of this system is the hormone melatonin, primarily synthesized by the pineal gland during the night. Melatonin exerts its chronobiotic effects through two high-affinity G protein-coupled receptors, MT1 and MT2, which are densely expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker in mammals. This compound, a synthetic tryptamine derivative, has emerged as a critical tool for dissecting the specific roles of these receptors. Its ability to competitively block melatonin binding allows researchers to investigate the consequences of melatonin signaling disruption on circadian timing, from behavioral rhythms to molecular clock gene expression. This guide will delve into the technical aspects of utilizing this compound as a research tool in the study of circadian rhythms.

Mechanism of Action

This compound acts as a competitive antagonist at melatonin receptors. It exhibits a higher affinity for the MT2 receptor subtype compared to the MT1 receptor, with reported selectivity ratios ranging from 11- to 25-fold.[1] This preferential binding allows for some level of discrimination between the functions of the two receptor subtypes, although at higher concentrations, this compound will block both MT1 and MT2 receptors.[2] The antagonism of these receptors by this compound blocks the intracellular signaling cascades typically initiated by melatonin.

Melatonin Receptor Signaling

Melatonin binding to MT1 and MT2 receptors, which are coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels. Melatonin signaling, particularly through the MT2 receptor, has also been linked to the modulation of protein kinase C (PKC) activity. By blocking melatonin's access to its receptors, this compound prevents these downstream signaling events, thereby inhibiting melatonin's influence on neuronal activity in the SCN and other target tissues.

Caption: Melatonin signaling and its inhibition by this compound.

Quantitative Data

The following tables summarize the quantitative data for this compound's interaction with melatonin receptors from various studies. It is important to note that values can vary depending on the experimental system (e.g., cell line, tissue preparation, radioligand) and assay conditions.

Table 1: this compound Binding Affinities (Ki) for Melatonin Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| MT1 | Human | 158 | [3] |

| MT2 | Human | 10.2 | [3] |

| MT1 | Human | 179 | [3] |

| MT2 | Human | 7.3 | |

| MEL-1A (MT1) | - | 603 | |

| MEL-1B (MT2) | - | 45 |

Table 2: Functional Antagonism of this compound

| Parameter | Receptor Subtype | Cell Line | Value | Reference |

| IC50 | Melatonin Receptors | - | 1 µM | |

| pA2 | mt1 | CHO | 5.75 ± 0.10 | |

| pA2 | MT2 | CHO | 7.64 ± 0.11 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in circadian rhythm research.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of this compound for melatonin receptors.

Materials:

-

Cell membranes expressing recombinant human MT1 or MT2 receptors (e.g., from CHO or HEK293 cells)

-

[³H]-melatonin or 2-[¹²⁵I]-iodomelatonin (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Non-specific binding control (e.g., 10 µM unlabeled melatonin)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, incubate the cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand binding assay workflow.

This assay measures the ability of this compound to antagonize melatonin-induced inhibition of adenylyl cyclase.

Materials:

-

Cells stably expressing MT1 or MT2 receptors (e.g., CHO cells)

-

This compound

-

Melatonin

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Cell culture medium

Procedure:

-

Plate the cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Add a fixed concentration of melatonin and incubate for another period (e.g., 15-30 minutes).

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve for melatonin in the presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's dose-response curve.

In Vivo Experiments

Commonly used animal models for studying the effects of this compound on circadian rhythms include mice (e.g., C57BL/6, C3H) and Syrian hamsters.

This compound Preparation and Administration:

-

Vehicle: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in saline or corn oil. A common final concentration of DMSO is kept low (e.g., <10%) to avoid toxicity.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration. For targeted effects on the SCN, direct intracerebroventricular (i.c.v.) or intra-SCN microinjections can be performed.

-

Dosage: Dosages vary depending on the animal model, route of administration, and experimental question. For i.p. administration in mice, doses can range from 1 to 30 mg/kg.

Wheel-running activity is a standard method for monitoring circadian rhythms of locomotor activity in rodents.

Procedure:

-

House animals individually in cages equipped with a running wheel.

-

Maintain the animals under a standard light-dark (LD) cycle (e.g., 12 hours of light, 12 hours of darkness) for a baseline period.

-

Transfer the animals to constant darkness (DD) to allow their endogenous circadian rhythm to "free-run".

-

Administer this compound or vehicle at a specific circadian time (CT).

-

Record wheel-running activity continuously using a data acquisition system.

-

Analyze the data to determine the effects of this compound on circadian parameters such as phase shifts, free-running period (τ), and amplitude of the rhythm.

Caption: In vivo circadian rhythm experiment workflow.

This compound's effect on the molecular clock can be assessed by measuring the expression of core clock genes (e.g., Per1, Per2, Bmal1, Clock) in the SCN and peripheral tissues.

a) Tissue Collection:

-

Euthanize animals at specific circadian times after this compound or vehicle administration.

-

Rapidly dissect the brain and other tissues of interest (e.g., liver, kidney).

-

For SCN analysis, the brain can be frozen and sectioned on a cryostat to precisely collect the SCN region.

b) Quantitative PCR (qPCR):

-

Extract total RNA from the collected tissue samples.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers specific for the clock genes of interest and a reference gene (e.g., Gapdh, Actb).

-

Quantify the relative expression levels of the clock genes.

c) In Situ Hybridization:

-

Prepare frozen or paraffin-embedded brain sections containing the SCN.

-

Synthesize labeled riboprobes for the clock gene mRNAs.

-

Hybridize the riboprobes to the tissue sections.

-

Detect the hybridized probes using autoradiography (for radioactive probes) or immunohistochemistry (for non-radioactive probes).

-

Visualize and quantify the spatial expression pattern of the clock genes within the SCN.

d) Western Blotting:

-

Extract total protein from the tissue samples.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies specific for the clock proteins (e.g., PER1, BMAL1).

-

Detect the primary antibodies with labeled secondary antibodies.

-

Quantify the relative abundance of the clock proteins.

Applications in Circadian Rhythm Research

This compound has been instrumental in several key areas of circadian research:

-

Dissecting the Role of Melatonin in Phase Shifting: By administering this compound prior to a melatonin injection, researchers have demonstrated that melatonin's ability to phase-shift the circadian clock is receptor-mediated.

-

Investigating the Function of MT1 vs. MT2 Receptors: While not perfectly selective, the preferential antagonism of MT2 receptors by this compound has provided evidence that MT2 is the primary receptor subtype involved in mediating melatonin's phase-advancing effects in the SCN.

-

Understanding the Endogenous Role of Melatonin: Administering this compound alone can reveal the functions of endogenous melatonin. For example, blocking endogenous melatonin signaling with this compound can alter the expression of clock genes in certain tissues.

-

Studying the Effects of Circadian Disruption: this compound can be used to model aspects of circadian disruption by blocking the primary synchronizing signal of darkness (melatonin). This can be useful for investigating the physiological consequences of a misaligned circadian system.

Conclusion

This compound remains an indispensable tool for researchers in the field of chronobiology. Its ability to competitively antagonize melatonin receptors provides a powerful method for investigating the intricate role of melatonin in the regulation of circadian rhythms. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data on its receptor interactions, and detailed experimental protocols for its application in both in vitro and in vivo settings. By employing the methodologies outlined herein, researchers can continue to unravel the complexities of the circadian system and explore the therapeutic potential of targeting the melatonergic system for a variety of physiological and pathological conditions.

References

The Antidepressant Potential of Luzindole: A Technical Guide for Preclinical Research

An in-depth exploration of the antidepressant-like effects of Luzindole in animal models, detailing its mechanism of action, experimental validation, and implications for drug development.

Introduction

This compound (N-0774) is a selective melatonin receptor antagonist with a higher affinity for the MT2 receptor over the MT1 receptor.[1][2] Initially developed as a tool to probe the physiological functions of melatonin, this compound has garnered significant interest for its potential antidepressant properties.[1] This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant-like effects of this compound in various animal models. It is intended for researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the proposed mechanisms of action.

Quantitative Data Summary

The antidepressant-like effects of this compound have been quantified in several preclinical studies, primarily using the Forced Swim Test (FST). The following tables summarize the key findings from this research.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Wild-Type (WT) and Melatonin Receptor Knockout (MT1KO, MT2KO) Mice

| Animal Strain | Treatment | Time of Day | Immobility Time (seconds, mean ± SEM) | Reference |

| C3H/HeN WT | Vehicle | Light Phase (ZT 9-11) | 207.1 ± 6.0 | [3] |

| C3H/HeN WT | This compound (30 mg/kg, i.p.) | Light Phase (ZT 9-11) | 135.6 ± 25.3 | [3] |

| C3H/HeN MT1KO | Vehicle | Light Phase (ZT 9-11) | 209.5 ± 6.2 | |

| C3H/HeN MT1KO | This compound (30 mg/kg, i.p.) | Light Phase (ZT 9-11) | 132.6 ± 13.3 | |

| C3H/HeN WT | Vehicle | Dark Phase (ZT 20-22) | 193.8 ± 3.5 | |

| C3H/HeN WT | This compound (30 mg/kg, i.p.) | Dark Phase (ZT 20-22) | 89.5 ± 13.9 | |

| C3H/HeN MT1KO | Vehicle | Dark Phase (ZT 20-22) | 176.6 ± 6.2 | |

| C3H/HeN MT1KO | This compound (30 mg/kg, i.p.) | Dark Phase (ZT 20-22) | 66.5 ± 6.4 | |

| C3H/HeN MT2KO | This compound | Not specified | No decrease in immobility |

ZT = Zeitgeber Time. Data presented as mean ± SEM. i.p. = intraperitoneal.

Table 2: Dose-Dependent and Time-Dependent Effects of this compound in the Mouse Behavioral Despair Test (FST)

| Animal Strain | Treatment | Time of Measurement | Immobility Time (seconds, mean ± SEM) or % Reduction | Reference |

| C3H/HeN | Vehicle | Noon (12:00-14:00 h) | 47.8 ± 3.0 | |

| C3H/HeN | Vehicle | Midnight (00:00-02:00 h) | 67.7 ± 2.8 | |

| C3H/HeN | This compound (30 mg/kg, i.p.) | Noon | 39% reduction | |

| C3H/HeN | This compound (30 mg/kg, i.p.) | Midnight | 60% reduction | |

| C3H/HeN | Melatonin (30 mg/kg, i.p.) | Noon or Midnight | No significant change | |

| C3H/HeN | This compound (10 mg/kg, i.p.) + Melatonin (30 mg/kg, i.p.) | Not specified | Anti-immobility effect of this compound was prevented | |

| ND/4 (albino) | This compound (30 mg/kg, i.p.) | Noon or Midnight | No modification in immobility | |

| C57BL/6J | This compound (30 mg/kg, i.p.) | Noon or Midnight | No modification in immobility |

The behavioral despair test is another term for the Forced Swim Test.

Mechanism of Action

The antidepressant-like effects of this compound are primarily attributed to its antagonism of melatonin receptors, particularly the MT2 receptor. Studies using knockout mice have demonstrated that the antidepressant effect of this compound is present in wild-type and MT1 receptor knockout mice, but absent in MT2 receptor knockout mice. This suggests that the blockade of MT2 receptors is crucial for its mechanism of action.

The interaction with the serotonergic system also appears to play a role. The antidepressant-like effects of melatonin in the FST can be abolished by the administration of serotonin (5-HT) or a 5-HT2A/2C receptor agonist into the amygdala. While this study focused on melatonin, it suggests a potential interplay between the melatonergic and serotonergic systems in regulating depressive-like behaviors, which this compound may modulate.

Furthermore, chronic administration of this compound has been shown to affect hippocampal neurogenesis. A 14-day treatment with this compound (10 mg/kg) resulted in a 49% decrease in the number of doublecortin-positive (immature neuron) cells and a 36% decrease in cell proliferation (Ki67-positive cells) in the dentate gyrus of the hippocampus. This finding contrasts with the effects of many classical antidepressants, which tend to increase hippocampal neurogenesis. This suggests that this compound may exert its antidepressant-like effects through a mechanism independent of promoting neurogenesis.

Experimental Protocols

Standardized behavioral paradigms are crucial for the reliable assessment of antidepressant-like activity in animal models. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most commonly used models for this purpose.

Forced Swim Test (FST)

The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, and antidepressant treatments reduce the duration of this immobility.

Materials:

-

Transparent Plexiglas cylinders (e.g., 20 cm diameter, 40 cm high for rats; 13 cm diameter, 24 cm high for mice).

-

Water maintained at 23-25°C.

-

Video recording equipment for later scoring.

-

Towels and a warming enclosure for post-test care.

Procedure (for mice):

-

Habituation (optional but recommended): On day 1, place each mouse individually in a cylinder filled with water (to a depth of 10-15 cm) for a 15-minute pre-swim session. This is done to ensure that immobility is quickly displayed during the test session.

-

Drug Administration: Administer this compound or the vehicle control (e.g., intraperitoneally) at a predetermined time before the test session (e.g., 30-60 minutes).

-

Test Session: 24 hours after the pre-swim, place the mice back into the cylinders for a 6-minute test session.

-

Scoring: Record the total time the animal spends immobile during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

-

Post-Test Care: After the test, remove the animals from the water, dry them with a towel, and place them in a heated enclosure for a short period before returning them to their home cage.

Tail Suspension Test (TST)

The TST is another widely used model that induces a state of despair in mice by suspending them by their tails. Antidepressant compounds increase the duration of active, escape-oriented behavior.

Materials:

-

A suspension box or a horizontal bar from which to suspend the mice.

-

Adhesive tape to secure the tail to the suspension bar.

-

A stopwatch or video recording equipment for scoring.

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.

-

Suspension: Secure the tip of the mouse's tail to the suspension bar with adhesive tape, ensuring the mouse cannot touch any surfaces.

-

Test Duration: The test is typically conducted for a 6-minute period.

-

Scoring: An observer, who should be blind to the treatment conditions, records the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Post-Test: At the end of the 6-minute session, the mouse is gently removed from the suspension.

Discussion and Future Directions

The existing preclinical data strongly suggest that this compound possesses antidepressant-like properties in animal models. The key findings are:

-

MT2 Receptor Dependency: The antidepressant-like effect of this compound is mediated by the blockade of MT2 melatonin receptors.

-

Time-of-Day Effect: The effect of this compound is more pronounced during the dark phase when endogenous melatonin levels are higher.

-

Strain Specificity: The antidepressant-like effects are observed in C3H/HeN mice but not in C57BL/6J or albino ND/4 mice, suggesting a potential role for endogenous melatonin rhythms in its efficacy.

-

Distinct Neurogenic Profile: Unlike many conventional antidepressants, chronic this compound administration does not appear to increase hippocampal neurogenesis and may even decrease it. This points towards a potentially novel mechanism of antidepressant action.

Future research should aim to further elucidate the downstream signaling pathways affected by MT2 receptor antagonism. Investigating the interaction between the melatonergic and other neurotransmitter systems, such as the serotonergic and dopaminergic systems, in greater detail will be crucial. Additionally, exploring the effects of this compound in other animal models of depression, such as the chronic unpredictable stress (CUS) model, would provide a more comprehensive understanding of its therapeutic potential. The unique neurogenic profile of this compound also warrants further investigation to determine its long-term consequences and its role in the therapeutic effect.

Conclusion

This compound demonstrates consistent antidepressant-like effects in specific animal models, primarily through the antagonism of MT2 melatonin receptors. Its distinct mechanism of action, which appears to be independent of promoting hippocampal neurogenesis, makes it a valuable pharmacological tool and a potential lead for the development of novel antidepressant therapies. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to design and execute further preclinical studies to explore the full therapeutic potential of this compound and similar compounds.

References

Luzindole's Impact on Neuronal Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzindole (N-acetyl-2-benzyltryptamine) is a classical and widely utilized pharmacological tool in the study of melatonergic signaling. Primarily characterized as a competitive antagonist of melatonin receptors, its nuanced interactions with neuronal pathways extend beyond simple blockade. This technical guide provides an in-depth examination of this compound's mechanism of action, its differential effects on MT1 and MT2 melatonin receptor subtypes, and its influence on downstream signaling cascades. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual diagrams of the affected neuronal pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: Melatonin Receptor Antagonism

This compound functions as a selective antagonist for melatonin receptors, displaying a notable preference for the MT2 subtype over the MT1 subtype.[1][2] This selectivity is a critical aspect of its utility in dissecting the distinct physiological roles of these two receptors. In animal studies, this antagonism has been shown to disrupt circadian rhythms and produce antidepressant-like effects.[1][2]

Key Characteristics:

-

Selective Antagonism: this compound exhibits a higher affinity for the MT2 receptor, with approximately 11- to 25-fold greater affinity compared to the MT1 receptor.[1]

-

Competitive Blockade: It acts by competitively blocking the binding of melatonin to its receptors.

-

Complex Pharmacology: Beyond simple antagonism, this compound can act as a partial agonist at the MT2 receptor, particularly concerning the cAMP pathway. It has also been shown to induce the internalization of the MT2 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining this compound's interaction with melatonin receptors.

Table 1: Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Species/Cell Line | Reference |

| MT1 | 179 | Human | |

| 158 | Human | ||

| MT2 | 7.3 | Human | |

| 10.2 | Human |

Table 2: Antagonist Potency (pA2) of this compound

| Receptor Subtype | pA2 Value | Cell Line | Assay | Reference |

| mt1 | 5.75 ± 0.10 | CHO-mt1 | Forskolin-stimulated cAMP accumulation | |

| MT2 | 7.64 ± 0.11 | CHO-MT2 | Forskolin-stimulated cAMP accumulation |

Impact on Neuronal Signaling Pathways

This compound's antagonism of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), leads to the modulation of several key intracellular signaling pathways.

Cyclic AMP (cAMP) Pathway

Melatonin receptors, particularly MT1, are canonically coupled to Gαi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. By blocking this action, this compound can prevent the melatonin-induced reduction in cAMP. However, the interaction is more complex, with some studies reporting that this compound itself can act as a partial agonist on the cAMP route at the MT2 receptor. In some cellular contexts, particularly in the absence of melatonin, higher concentrations of this compound can act as an inverse agonist.

Protein Kinase C (PKC) Pathway

Activation of the MT2 receptor by melatonin has been shown to stimulate Protein Kinase C (PKC) activity, a crucial step in mediating phase shifts in the circadian rhythm within the suprachiasmatic nucleus (SCN). This compound effectively blocks this melatonin-induced increase in PKC activity, thereby preventing these phase shifts.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Melatonin can promote neuronal precursor cell proliferation through the activation of the ERK/MAPK pathway. The effects of melatonin on this pathway can be antagonized by this compound. However, in some cell types, such as pancreatic stellate cells, this compound itself has been shown to increase the phosphorylation of p44/42 and p38 MAPKs, independent of melatonin receptor blockade. This suggests that this compound may have direct effects on cellular stress responses.

Receptor-Independent Effects

It is crucial for researchers to be aware that this compound can exert effects that are independent of melatonin receptors. For instance, it has been shown to directly inhibit the transient outward K+ current (I(K(A))) in rat cerebellar granule cells. This action is not mediated by melatonin receptors and appears to involve a direct block of the potassium channel.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human recombinant mt1 or MT2 receptors.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes, [3H]-melatonin (radioligand) at a concentration near its Kd, and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of unlabeled melatonin.

-

Incubate at a controlled temperature (e.g., 37°C) for a specified time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]-melatonin binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of Antidepressant-like Activity (Forced Swim Test)

Objective: To evaluate the antidepressant-like effects of this compound in mice.

Methodology:

-

Animals: Use male C3H/HeN mice, which have a robust melatonin rhythm.

-

Drug Administration:

-

Administer this compound (e.g., 10-30 mg/kg) or vehicle (e.g., saline with a small amount of DMSO) via intraperitoneal (i.p.) injection.

-

Administer the injection 60 minutes before the test.

-

-

Forced Swim Test Apparatus:

-

Use a glass cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

-

Test Procedure:

-

Gently place the mouse in the water-filled cylinder.

-

Record the behavior for a 6-minute period.

-